Tosufloxacin tosylate
Overview
Description
Tosufloxacin tosylate is a third-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, chlamydia, and anaerobic bacteria. Developed by Toyama Chemical Co., Ltd. in 1986, it was commercially available by 1990 . This compound is used to treat various infections, including respiratory, biliary tract, urinary tract, and gastrointestinal infections .
Mechanism of Action
Target of Action
Tosufloxacin tosylate is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth.
Mode of Action
This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their active sites. This binding inhibits the enzymes’ ability to separate the DNA strands, leading to the inhibition of DNA replication. As a result, the bacteria cannot reproduce and grow, leading to their eventual death .
Biochemical Pathways
It is known that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna replication and transcription, which are critical processes in the bacterial life cycle .
Pharmacokinetics
A study on the pharmacokinetics and safety assessment of this compound has been published , indicating ongoing research in this area.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, the drug stops bacteria from reproducing, leading to a decrease in the number of bacteria and helping the immune system to eliminate the infection .
Biochemical Analysis
Biochemical Properties
Tosufloxacin tosylate is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, which are crucial for DNA replication . This leads to the death of the bacterial cells and the resolution of the infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling the supercoiling of DNA during replication. This compound binds to these enzymes and prevents them from relaxing supercoiled DNA, thereby inhibiting DNA replication and bacterial cell division .
Temporal Effects in Laboratory Settings
Like other antibiotics, the effects of this compound are expected to be time-dependent, with the drug exerting its antibacterial effects as long as sufficient concentrations are maintained in the body .
Dosage Effects in Animal Models
Like other antibiotics, the efficacy of this compound is likely to be dose-dependent, with higher doses resulting in greater antibacterial activity .
Metabolic Pathways
As a fluoroquinolone antibiotic, it is likely metabolized in the liver and excreted in the urine .
Transport and Distribution
Like other fluoroquinolone antibiotics, it is likely distributed widely in the body, including in the tissues and fluids, following oral administration .
Subcellular Localization
As a DNA gyrase and topoisomerase IV inhibitor, it is likely to be localized in the bacterial cell where these enzymes are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tosufloxacin tosylate can be synthesized through various methods, including solvent evaporation, grinding, ultrasonic, and freeze-drying methods. The solvent evaporation method has been found to be the most effective, resulting in higher dissolution rates and better interaction between tosufloxacin and hydroxypropyl-β-cyclodextrin . The process involves dissolving tosufloxacin in a suitable solvent, followed by the addition of hydroxypropyl-β-cyclodextrin. The mixture is then evaporated to form an inclusion complex.
Industrial Production Methods: In industrial settings, this compound is produced by crystallization. The process involves dissolving tosufloxacin in a solvent, followed by the addition of a tosylate group. The solution is then cooled to precipitate the this compound crystals, which are filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tosufloxacin tosylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace specific functional groups in the tosufloxacin molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties and improved solubility .
Scientific Research Applications
Tosufloxacin tosylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of new fluoroquinolone derivatives with enhanced antibacterial activity.
Biology: Researchers study its interactions with bacterial DNA gyrase and topoisomerase IV to understand its mechanism of action.
Medicine: this compound is extensively used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: It is employed in the development of new pharmaceutical formulations to improve drug delivery and bioavailability
Comparison with Similar Compounds
- Ofloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Tosufloxacin tosylate stands out due to its enhanced antibacterial activity and improved pharmacokinetic properties, making it a valuable compound in the treatment of various bacterial infections.
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQVOKOWWIUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-36-6 (Parent) | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047842 | |
Record name | Tosufloxacin toluenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-94-6, 115964-29-9 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin tosilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin toluenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSUFLOXACIN TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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